N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
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Properties
Molecular Formula |
C27H31NO5S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H31NO5S/c1-17-12-22-23(29)14-25(33-24(22)13-18(17)2)26(30)28(21-10-11-34(31,32)16-21)15-19-6-8-20(9-7-19)27(3,4)5/h6-9,12-14,21H,10-11,15-16H2,1-5H3 |
InChI Key |
HKDYOWJZTBLYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by a chromene core fused with a tetrahydrothiophene moiety. Its structure can be represented as follows:
Recent studies have highlighted various mechanisms through which this compound exhibits biological activity:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways related to tropical diseases. It interacts with key amino acids in enzyme binding sites, disrupting their function and leading to reduced viability of pathogens such as Plasmodium falciparum, the causative agent of malaria .
- Reactive Oxygen Species Modulation : The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its cytotoxic effects on cancer cells. By influencing oxidative stress pathways, it may enhance apoptosis in malignant cells .
- Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties, scavenging free radicals and potentially protecting against oxidative damage in cells .
Table 1: Biological Activity Summary
Case Study 1: Antimalarial Activity
In a study assessing the antimalarial properties of various chromene derivatives, this compound was found to exhibit potent activity against Plasmodium falciparum. The compound displayed an EC50 value below 10 μM, indicating strong potential for therapeutic use against malaria .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed that concentrations below 20 μM resulted in significant reductions in cell viability, suggesting that the compound could serve as a lead for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
